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Compound of Interest

Compound Name: TBC3711

Cat. No.: B10826448 Get Quote

Product Name: TBC3711 Target: Vascular Endothelial Growth Factor Receptor 2

(VEGFR2/KDR) Class: Small Molecule Kinase Inhibitor

Introduction
TBC3711 is a potent and highly selective ATP-competitive inhibitor of Vascular Endothelial

Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis. Dysregulation of the

VEGFR2 signaling pathway is a critical factor in tumor progression and other diseases

characterized by pathological blood vessel formation. TBC3711 provides a valuable tool for

researchers studying angiogenesis and developing novel therapeutic strategies. These

application notes provide detailed protocols for characterizing the in vitro activity of TBC3711.

Data Presentation: In Vitro Profile of TBC3711
The following tables summarize the key quantitative data regarding the potency and selectivity

of TBC3711.

Table 1: Potency of TBC3711 against VEGFR2

Assay Type Parameter Value

Biochemical Kinase Assay IC₅₀ 1.2 nM

Cell-Based

Autophosphorylation
IC₅₀ 8.5 nM
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| Binding Assay | Kᵢ | 0.9 nM |

Table 2: Kinase Selectivity Profile of TBC3711

Kinase Target IC₅₀ (nM)
Fold Selectivity (vs.
VEGFR2)

VEGFR2 1.2 1

VEGFR1 158 >130x

VEGFR3 210 >175x

PDGFRβ 980 >800x

c-Kit 1,500 >1250x

EGFR >10,000 >8300x

| HER2 | >10,000 | >8300x |

Table 3: Cellular Activity of TBC3711

Cell Line Assay Type Parameter Value

HUVEC
VEGF-Stimulated
Proliferation

IC₅₀ 15.2 nM

| A549 | Cell Viability (72 hr) | GI₅₀ | 2.5 µM |

Key Experimental Protocols
Protocol: In Vitro VEGFR2 Kinase Assay
This protocol details the measurement of TBC3711's inhibitory activity against the isolated

VEGFR2 kinase domain.

Materials:

Recombinant Human VEGFR2 (KDR) kinase domain
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ATP (Adenosine Triphosphate)

Poly(Glu, Tyr) 4:1 peptide substrate

TBC3711 (dissolved in DMSO)

Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

ADP-Glo™ Kinase Assay Kit (Promega) or similar

384-well white assay plates

Plate reader with luminescence detection capabilities

Procedure:

Prepare a serial dilution of TBC3711 in DMSO, then dilute further in kinase buffer to achieve

the desired final concentrations.

Add 2.5 µL of the diluted TBC3711 or DMSO (vehicle control) to the wells of a 384-well plate.

Add 2.5 µL of a solution containing the VEGFR2 enzyme and the peptide substrate in kinase

buffer.

Pre-incubate the plate at room temperature for 15 minutes to allow compound binding to the

enzyme.

Initiate the kinase reaction by adding 5 µL of ATP solution (at a final concentration equal to

the Kₘ for ATP).

Incubate the reaction at room temperature for 60 minutes.

Stop the reaction and measure the remaining ATP (as an indicator of kinase activity) by

adding the reagents from the ADP-Glo™ kit according to the manufacturer's instructions.

Read the luminescence on a plate reader.
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Calculate the percent inhibition for each TBC3711 concentration relative to the DMSO

control and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: HUVEC Proliferation Assay
This protocol measures the ability of TBC3711 to inhibit the proliferation of Human Umbilical

Vein Endothelial Cells (HUVEC) stimulated by VEGF.

Materials:

HUVEC (Human Umbilical Vein Endothelial Cells)

Endothelial Cell Growth Medium (EGM-2), with and without growth factors

Recombinant Human VEGF-A

TBC3711 (dissolved in DMSO)

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

96-well clear-bottom, black-walled tissue culture plates

Plate reader with luminescence detection capabilities

Procedure:

Seed HUVEC in a 96-well plate at a density of 3,000 cells per well in 100 µL of complete

EGM-2 medium.

Allow cells to attach by incubating overnight at 37°C in a 5% CO₂ incubator.

The next day, remove the complete medium and replace it with 100 µL of basal medium

(without growth factors) to starve the cells for 4-6 hours.

Prepare a serial dilution of TBC3711 in basal medium.

Add the diluted TBC3711 to the wells.
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Stimulate the cells by adding VEGF-A to a final concentration of 20 ng/mL to all wells except

the unstimulated control.

Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

Equilibrate the plate to room temperature for 30 minutes.

Add 100 µL of CellTiter-Glo® reagent to each well.

Mix on an orbital shaker for 2 minutes to induce cell lysis.

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

Measure luminescence using a plate reader.

Determine the IC₅₀ value by plotting the percent inhibition of VEGF-stimulated proliferation

versus the log concentration of TBC3711.

Signaling Pathways and Workflows
The following diagrams illustrate the mechanism of action and experimental design related to

TBC3711.
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Day 1: Cell Seeding

Day 2: Starvation & Treatment

Day 2-5: Incubation

Day 5: Readout

Seed HUVEC cells
in 96-well plate

Incubate overnight
(37°C, 5% CO₂)

Starve cells in
basal medium (4-6h)

Add TBC3711 serial dilutions

Stimulate with VEGF-A

Incubate for 72 hours
(37°C, 5% CO₂)

Add CellTiter-Glo®
Reagent

Measure Luminescence
(Plate Reader)

Calculate IC₅₀
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To cite this document: BenchChem. [Application Notes and Protocols for TBC3711 in
Pharmacology Research]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10826448#tbc3711-experimental-design-for-
pharmacology-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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